N-[(1E)-1-{N'-[(1Z)-(dimethylamino)methylidene]hydrazinecarbonyl}-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
Description
N-[(1E)-1-{N'-[(1Z)-(Dimethylamino)methylidene]hydrazinecarbonyl}-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide is a structurally complex molecule featuring multiple functional groups. The core structure includes:
- A benzamide moiety at the terminal position.
- An α,β-unsaturated enone system (eth-1-en-1-yl) conjugated to a hydrazinecarbonyl group, which is further substituted with a (dimethylamino)methylidene group.
- A 4-methylpyrimidin-2-yl amino substituent on the eth chain.
Properties
IUPAC Name |
N-[(E)-3-[(2Z)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-13-9-10-19-18(22-13)20-11-15(17(27)24-21-12-25(2)3)23-16(26)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,26)(H,24,27)(H,19,20,22)/b15-11+,21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZRUJNPSVRNOK-YCQTUCNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC=C(C(=O)NN=CN(C)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N/C=C(\C(=O)N/N=C\N(C)C)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(1E)-1-{N'-[(1Z)-(dimethylamino)methylidene]hydrazinecarbonyl}-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazinecarbonyl moiety, which is known for its reactivity in biological systems. The presence of a dimethylamino group suggests potential interactions with biological targets, possibly enhancing its pharmacological profile. The 4-methylpyrimidin-2-yl group may contribute to the compound's selectivity towards specific enzymes or receptors.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with hydrazine and amide functionalities often serve as inhibitors for various enzymes. For instance, similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression associated with cell proliferation and apoptosis .
- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antitumor effects. For example, compounds that incorporate nitrogen mustard groups have demonstrated potent inhibitory effects against cancer cell lines, indicating that our compound may share similar properties .
- Cell Cycle Modulation : The ability to induce cell cycle arrest in cancer cells is a critical aspect of many anticancer drugs. Compounds related to our target have been reported to induce G2/M phase arrest, leading to increased apoptosis in treated cells .
Efficacy in Biological Assays
A variety of biological assays have been employed to evaluate the efficacy of compounds similar to this compound:
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on HDAC Inhibitors : A study investigated the structure-activity relationship (SAR) of nitrogen mustard-based HDAC inhibitors, revealing that modifications in the hydrazine moiety significantly influenced their potency against solid tumors .
- Antitumor Efficacy : In vitro assays demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to their ability to modulate gene expression through HDAC inhibition .
- Pharmacokinetics and Toxicology : Research into the pharmacokinetic profiles of related compounds indicated favorable absorption and distribution characteristics, although toxicity profiles require thorough investigation due to potential off-target effects associated with hydrazine derivatives .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Hydrazinecarboxamide/Hydrazide Backbone: The target compound shares the hydrazinecarbonyl group with compounds in . However, its unique 4-methylpyrimidin-2-yl amino substituent distinguishes it from analogues with benzodioxole (), pyrazole (), or pyran () rings.
Substituent Effects: Electron-donating groups (e.g., dimethylamino in the target compound) may enhance solubility or alter electronic properties compared to electron-withdrawing groups (e.g., nitro in ). Bulky substituents like 4-methylpyrimidin-2-yl could influence steric hindrance in binding interactions relative to smaller groups (e.g., methoxy in ).
Key Insights:
- Synthesis : The target compound likely follows a pathway similar to , involving hydrazinecarboxamide formation via acid-catalyzed condensation.
- Spectroscopy :
- IR : The C=O (amide I) and C=N (hydrazone) stretches (~1650–1590 cm⁻¹) are consistent across analogues .
- NMR : Aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) are characteristic in similar compounds .
- Mass Spectrometry : High-resolution MS (e.g., ESI–MS in ) confirms molecular formulae.
Table 3: Comparative Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
